![molecular formula C11H17Cl2N3O B1414539 5-Methyl-4,6,13-triaza-tricyclo[8.2.1.0*3,8*]trideca-3,5,7-trien-7-oldihydrochloride CAS No. 1229626-84-9](/img/structure/B1414539.png)
5-Methyl-4,6,13-triaza-tricyclo[8.2.1.0*3,8*]trideca-3,5,7-trien-7-oldihydrochloride
Overview
Description
Synthesis Analysis
The synthesis of this compound involves intricate steps, which may vary depending on the specific research context. One common approach involves the substitution of chlorine atoms by primary amines, leading to the formation of the desired structure . Researchers have explored various solvents and reaction conditions to achieve high yields .
Molecular Structure Analysis
The molecular formula of this compound is C₁₇H₂₈O₂ , with a molecular weight of approximately 264.4 g/mol . The 2D and 3D structures reveal its intricate arrangement of atoms, including the presence of a tricyclic ring system . The unique spatial arrangement of atoms contributes to its distinct properties.
Scientific Research Applications
Synthesis and Structural Studies
- Synthesis and Cyclopalladation : A macrocyclic triamine closely related to the compound was synthesized and treated with palladium(II) acetate, leading to a palladium complex. This type of chemical manipulation is significant in the field of organometallic chemistry (Hiraki, Tsutsumida, & Fuchita, 1986).
- Molecular Structure Analysis : Another similar compound, 7-Methyl-1,3,5-triaza-7-phosphaadamantane-7-ium-tetrafluoroborate, was synthesized and its crystal structure analyzed. This study helps in understanding the structural aspects of such compounds (Jogun, Stezowski, Fluck, & Weißgraeber, 1978).
Antimicrobial and Antitumor Activities
- Antimicrobial Evaluation : Macrocyclic compounds incorporating pyridine moieties, which are structurally related to the compound of interest, have been synthesized and evaluated for their antimicrobial activities. These compounds show potential in the development of new antimicrobial agents (El-Salam, Al-Omar, & Amr, 2012).
- Antitumor Properties : Similar compounds, like imidazotetrazines, have been studied for their antitumor properties. These compounds show significant activity against certain types of leukemia, indicating potential in cancer therapy (Stevens et al., 1984).
Chemical Transformations and Reactions
- Degenerate Cope Rearrangement : Studies on closely related compounds like Tetracyclo[7.3.1.0^2,8^.0^4,12^]trideca-5,10-diene have contributed to the understanding of complex rearrangements in organic chemistry (Grimme & Krauthäuser, 1997).
- Synthesis of Triazole Derivatives : The synthesis of triazole derivatives, which are structurally similar to the compound , plays a vital role in medicinal chemistry due to their diverse pharmacological properties (El-Sayed, 2006).
Safety And Hazards
properties
IUPAC Name |
5-methyl-4,6,13-triazatricyclo[8.2.1.03,8]trideca-3(8),4-dien-7-one;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O.2ClH/c1-6-12-10-5-8-3-2-7(14-8)4-9(10)11(15)13-6;;/h7-8,14H,2-5H2,1H3,(H,12,13,15);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTMFBNCQATYPBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CC3CCC(C2)N3)C(=O)N1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-4,6,13-triaza-tricyclo[8.2.1.0*3,8*]trideca-3,5,7-trien-7-oldihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



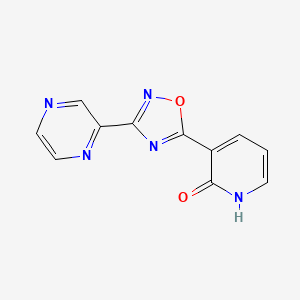
![Ethyl (4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)acetate](/img/structure/B1414457.png)
![(6-Methyl-2-oxo-7-phenyl-2,3-dihydro-1H-imidazo-[1,2-b]pyrazol-3-yl)acetic acid](/img/structure/B1414458.png)
![3-[4-(2-Fluorophenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1414460.png)
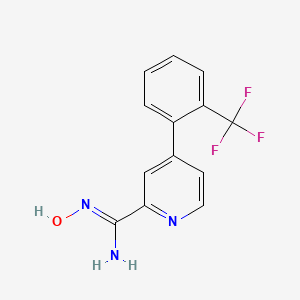
![(5-Oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)acetic acid](/img/structure/B1414462.png)
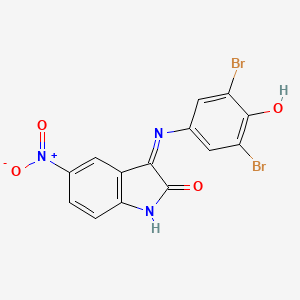
![3-[2-(4-Benzyloxy-phenyl)-2-oxo-ethylidene]-7-bromo-3,4-dihydro-1H-quinoxalin-2-one](/img/structure/B1414465.png)
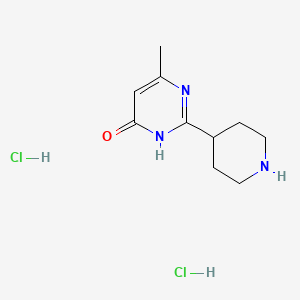
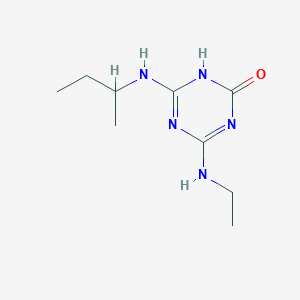
![(S)-8-((R)-3-methylmorpholino)-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one](/img/structure/B1414469.png)
![2-(2-Pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]-pyrimidin-4-ol](/img/structure/B1414470.png)
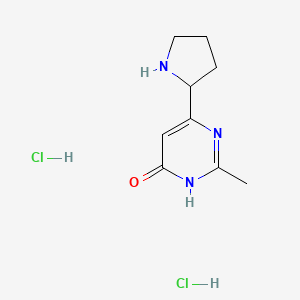
![2-methyl-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one](/img/structure/B1414475.png)